Cas no 1016757-34-8 (2-Thiazoleacetonitrile, 4-(2-fluorophenyl)-)

2-Thiazoleacetonitrile, 4-(2-fluorophenyl)- is a fluorinated thiazole derivative with applications in pharmaceutical and agrochemical research. Its structure combines a thiazole core with a fluorophenyl substituent, offering unique reactivity and stability for synthetic modifications. The presence of the nitrile group enhances its utility as a versatile intermediate in heterocyclic chemistry. The fluorine atom at the ortho position of the phenyl ring can influence electronic properties, potentially improving binding affinity in bioactive compounds. This compound is particularly valuable for developing novel therapeutic agents or crop protection chemicals due to its balanced lipophilicity and structural flexibility. High purity grades ensure consistent performance in demanding synthetic applications.
2-Thiazoleacetonitrile, 4-(2-fluorophenyl)- structure
1016757-34-8 structure
Product Name:2-Thiazoleacetonitrile, 4-(2-fluorophenyl)-
CAS No:1016757-34-8
MF:C11H7FN2S
MW:218.250084161758
MDL:MFCD09932581
CID:893124
Update Time:2025-06-09

2-Thiazoleacetonitrile, 4-(2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazoleacetonitrile, 4-(2-fluorophenyl)-
    • 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
    • MDL: MFCD09932581
    • Inchi: 1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
    • InChI Key: JRHONXLZYUYQPL-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=CC=C2F)N=C1CC#N

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Additional information on 2-Thiazoleacetonitrile, 4-(2-fluorophenyl)-

Introduction to 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) (CAS No. 1016757-34-8)

2-Thiazoleacetonitrile, 4-(2-fluorophenyl), identified by the Chemical Abstracts Service Number (CAS No.) 1016757-34-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule combines the structural features of thiazole and fluorophenyl groups, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of a nitrile group and a fluorine substituent enhances its reactivity and potential applications in medicinal chemistry.

The thiazole core is a prominent scaffold in drug discovery, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitrile group at the 2-position of the thiazole ring further modulates its pharmacological profile, enabling unique interactions with biological targets. Additionally, the 4-(2-fluorophenyl) moiety adds another layer of complexity, influencing both the electronic properties and metabolic stability of the compound.

In recent years, 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) has garnered attention due to its potential in developing novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The fluorine atom, in particular, plays a pivotal role in improving pharmacokinetic properties such as bioavailability and metabolic resistance.

One of the most compelling aspects of this compound is its role as a precursor in synthesizing more complex molecules. The nitrile group can be further functionalized through hydrolysis or reduction to yield carboxylic acids or amines, respectively. This flexibility allows chemists to tailor the compound for specific applications. Moreover, the fluorophenyl group can undergo cross-coupling reactions, enabling the introduction of additional substituents that may enhance biological activity.

Recent advancements in computational chemistry have also highlighted the importance of 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) in virtual screening campaigns. Molecular docking studies have shown that this compound can interact with various protein targets with high affinity. These findings have spurred interest in exploring its potential as a lead compound for drug development. Furthermore, the use of machine learning algorithms has accelerated the process of identifying promising derivatives by predicting their binding modes and pharmacological effects.

The synthesis of 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include condensation reactions between thioamides and acetoacetamides, followed by functional group modifications to introduce the nitrile and fluorophenyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

In conclusion, 2-Thiazoleacetonitrile, 4-(2-fluorophenyl) (CAS No. 1016757-34-8) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel drugs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry innovation.

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